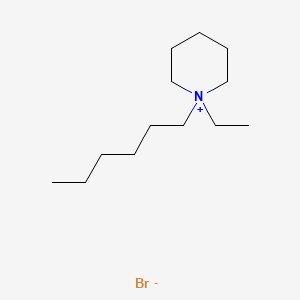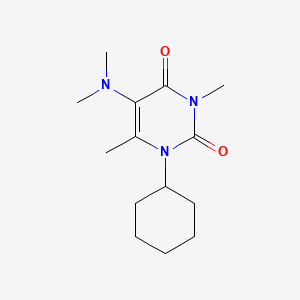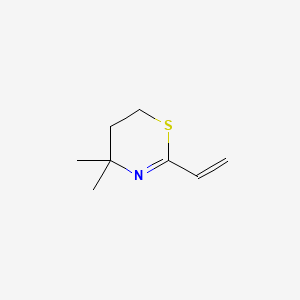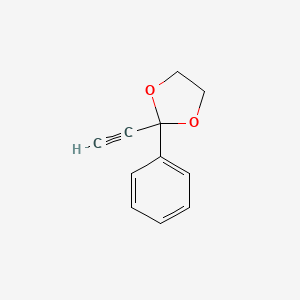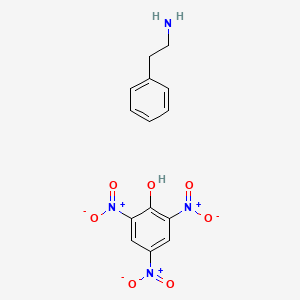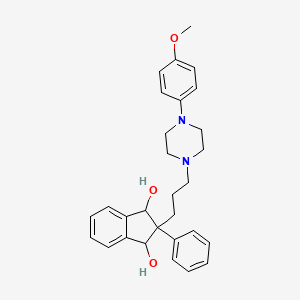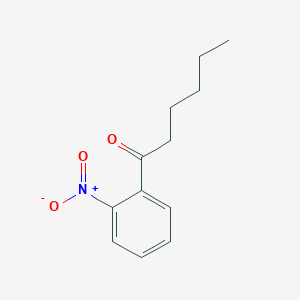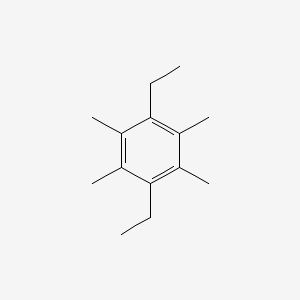
1,4-Diethyl-2,3,5,6-tetramethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diethyl-2,3,5,6-tetramethylbenzene is an aromatic hydrocarbon with the molecular formula C14H22. It consists of a benzene ring substituted with four methyl groups and two ethyl groups. This compound is part of the tetramethylbenzene family, known for its unique structural properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Diethyl-2,3,5,6-tetramethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the alkylation of tetramethylbenzene with ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound often involves the catalytic alkylation of tetramethylbenzene using ethylene or ethyl chloride. The process is optimized for high yield and purity, with careful control of reaction temperature and pressure to ensure efficient conversion .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diethyl-2,3,5,6-tetramethylbenzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve hydrogenation in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst, elevated temperature and pressure.
Substitution: Halogens, nitric acid, sulfuric acid as a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Fully hydrogenated hydrocarbons.
Substitution: Halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
1,4-Diethyl-2,3,5,6-tetramethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds. It is also studied for its reactivity and stability under various conditions.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific aromatic characteristics.
Mecanismo De Acción
The mechanism of action of 1,4-Diethyl-2,3,5,6-tetramethylbenzene primarily involves its interactions with electrophiles and nucleophiles. The benzene ring’s electron-rich nature makes it susceptible to electrophilic attack, leading to various substitution reactions. The presence of ethyl and methyl groups can influence the compound’s reactivity by providing steric hindrance and electronic effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4,5-Tetramethylbenzene: Similar in structure but lacks the ethyl groups, making it less sterically hindered.
1,2-Diethyl-3,4,5,6-tetramethylbenzene: Another isomer with different positioning of ethyl groups, affecting its reactivity and physical properties.
Durene (1,2,4,5-Tetramethylbenzene): Known for its use in the production of pyromellitic dianhydride, a precursor for polyimides.
Uniqueness
1,4-Diethyl-2,3,5,6-tetramethylbenzene is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These characteristics influence its reactivity and make it suitable for specialized applications in chemical synthesis and industrial processes .
Propiedades
Número CAS |
33962-13-9 |
|---|---|
Fórmula molecular |
C14H22 |
Peso molecular |
190.32 g/mol |
Nombre IUPAC |
1,4-diethyl-2,3,5,6-tetramethylbenzene |
InChI |
InChI=1S/C14H22/c1-7-13-9(3)11(5)14(8-2)12(6)10(13)4/h7-8H2,1-6H3 |
Clave InChI |
IEZOZOZHEGAQQY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=C(C(=C1C)C)CC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


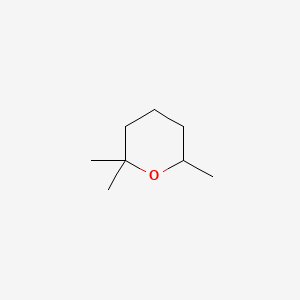



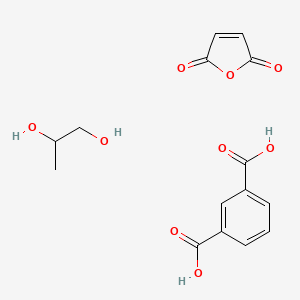
![Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14689872.png)
![2-[3-(oxolan-2-yl)propyl]guanidine;sulfuric acid](/img/structure/B14689874.png)
